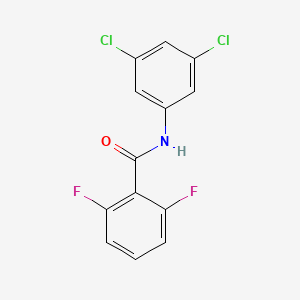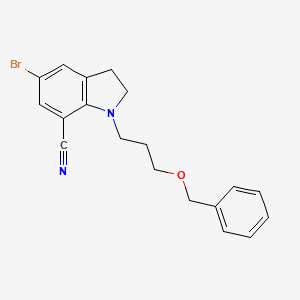
5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 5th position, a phenylmethoxypropyl group at the 1st position, and a carbonitrile group at the 7th position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Phenylmethoxypropyl Group: This step involves the alkylation of the indole nitrogen with 3-phenylmethoxypropyl chloride in the presence of a base such as potassium carbonate.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced by treating the corresponding aldehyde with a cyanide source, such as sodium cyanide, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and employing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under catalytic conditions.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of primary amines from the carbonitrile group.
Substitution: Formation of substituted indole derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antiviral, anticancer, or anti-inflammatory activities.
Biological Studies: The compound can be used to study the biological pathways and mechanisms involving indole derivatives.
Chemical Biology: It can serve as a probe to investigate the interactions of indole derivatives with various biological targets.
Industrial Applications: The compound can be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-1-(3-methoxypropyl)-2,3-dihydroindole-7-carbonitrile
- 5-Bromo-1-(3-phenylpropyl)-2,3-dihydroindole-7-carbonitrile
- 5-Bromo-1-(3-phenylmethoxyethyl)-2,3-dihydroindole-7-carbonitrile
Uniqueness
5-Bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile is unique due to the presence of the phenylmethoxypropyl group, which can impart distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C19H19BrN2O |
|---|---|
Peso molecular |
371.3 g/mol |
Nombre IUPAC |
5-bromo-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile |
InChI |
InChI=1S/C19H19BrN2O/c20-18-11-16-7-9-22(19(16)17(12-18)13-21)8-4-10-23-14-15-5-2-1-3-6-15/h1-3,5-6,11-12H,4,7-10,14H2 |
Clave InChI |
TVAHJONATMXMCB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=C1C=C(C=C2C#N)Br)CCCOCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate](/img/structure/B12637481.png)
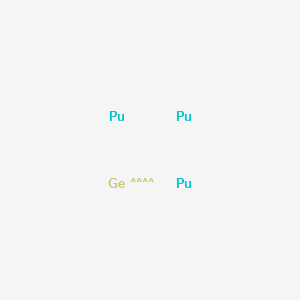
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide](/img/structure/B12637489.png)
![2,6-Diazaspiro[4.5]decane,2-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12637493.png)
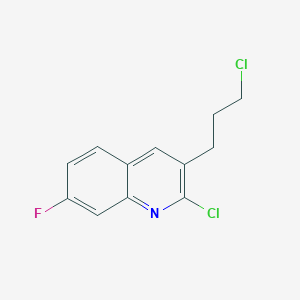
![2,7-Diazaspiro[3.5]nonane, 7-propyl-](/img/structure/B12637511.png)
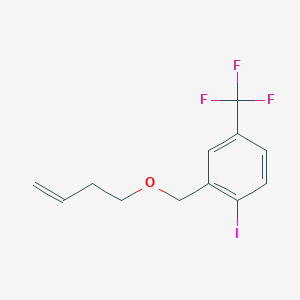
![2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan](/img/structure/B12637522.png)
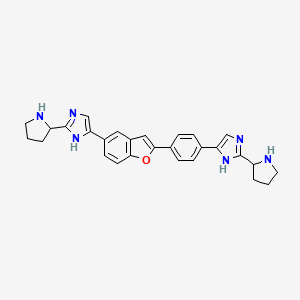
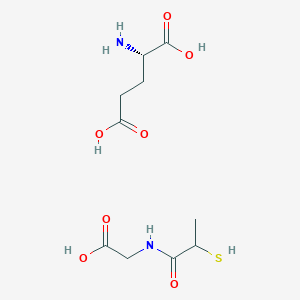
![3-(4-tert-butylphenyl)-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637531.png)
![{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl](/img/structure/B12637533.png)
![Carbamic acid, N-[(1R,2S)-1-formyl-2-methylbutyl]-, phenylmethyl ester](/img/structure/B12637541.png)
